3-Chloro-N,N-dimethylaniline
Description
Contextualization of Chloro-Substituted N,N-Dimethylaniline Derivatives in Synthetic Organic Chemistry
Chloro-substituted N,N-dimethylaniline derivatives are a significant class of compounds in synthetic organic chemistry, primarily utilized as intermediates and building blocks. nih.gov The presence of both an electron-donating dimethylamino group and an electron-withdrawing chlorine atom on the aromatic ring creates a distinct electronic environment, leading to unique reactivity profiles.
The synthesis of these derivatives often involves electrophilic aromatic substitution on N,N-dimethylaniline. However, controlling the regioselectivity of chlorination can be challenging due to the high reactivity of the aniline (B41778) substrate. nih.gov Research has explored various methods to achieve better control. For example, treating N,N-dimethylaniline N-oxides with thionyl chloride has been shown to be a regioselective method that predominantly yields 2-chloro-N,N-dimethylanilines. nih.gov The reaction conditions, such as temperature and the choice of chlorinating agent, are critical in determining the position of chlorination and avoiding the formation of multiple chlorinated products.
Historical and Contemporary Significance of Halogenated Anilines in Academic Research
Halogenated anilines have a long-standing and evolving significance in academic and industrial research. Historically, the foundational work on the alkylation of amines, such as the synthesis of N,N-dimethylaniline, paved the way for the later development and study of their halogenated counterparts. These compounds are recognized as fundamentally important in organic synthesis. researchgate.net
Aryl halides, including halogenated anilines, are critical precursors in a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. nih.gov They are key substrates in transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, as well as in classical organometallic reactions such as lithium-halogen exchange and Grignard reactions. nih.govresearchgate.net The products of these reactions are often scaffolds for pharmaceuticals, agrochemicals, and materials science applications. nih.govnih.gov
Contemporary research continues to build on this foundation. A significant area of focus is the development of novel, highly regioselective halogenation methods to overcome the challenges associated with classical electrophilic halogenation of electron-rich systems like anilines. nih.gov Furthermore, the scope of halogenated anilines has expanded beyond synthetic intermediates. Recent studies have shown that some polyhalogenated anilines, once believed to be exclusively synthetic, are produced as natural products by marine microalgae. researchgate.netrsc.org In the realm of materials science and supramolecular chemistry, perhalogenated anilines are being investigated for their ability to act as bifunctional donors of both hydrogen and halogen bonds, opening up new possibilities in crystal engineering. acs.org
Multifaceted Research Perspectives on 3-Chloro-N,N-dimethylaniline: An Overview
Research on this compound specifically highlights its role as a versatile chemical intermediate. A key synthetic route to this compound involves the reaction of this compound N-oxide with thionyl chloride, which yields the final product. nih.gov Another reported synthesis involves the reaction of 3-chloronitrobenzene with dimethylamine, followed by a reduction step. ontosight.ai
Detailed analytical studies have characterized the compound thoroughly. Spectroscopic data, which is crucial for the identification and verification of the compound in research settings, has been well-documented in the scientific literature. nih.govrsc.org
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Data Points | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.14 (m, 1H), 6.69 (m, 2H), 6.59 (dd, J₁ = 8.5, J₂ = 2.4 Hz, 1H), 2.95 (s, 6H) | nih.gov |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 151.6, 135.1, 130.1, 116.2, 112.3, 110.5, 40.5 | nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | ESI⁺ [M + H]⁺ calcd for C₈H₁₁NCl: 156.0580, found: 156.0575 | nih.gov |
The ongoing research interest in this compound and its derivatives is driven by their utility in constructing more complex molecular architectures for a wide array of applications in chemistry and materials science. ontosight.ainih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N,N-dimethylaniline | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHCCYVOJBBCIY-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064488 | |
| Record name | N,N-Dimethyl-3-chloroaniline | |
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Molecular Weight |
155.62 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
6848-13-1 | |
| Record name | 3-Chloro-N,N-dimethylbenzenamine | |
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| Record name | N,N-Dimethyl-3-chloroaniline | |
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| Record name | Benzenamine, 3-chloro-N,N-dimethyl- | |
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| Record name | N,N-Dimethyl-3-chloroaniline | |
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| Record name | 3-chloro-N,N-dimethylaniline | |
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| Record name | N,N-DIMETHYL-3-CHLOROANILINE | |
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Advanced Synthetic Methodologies and Chemical Derivatization of 3 Chloro N,n Dimethylaniline
Targeted Synthesis Strategies for 3-Chloro-N,N-dimethylaniline
The synthesis of this compound can be approached through several strategic pathways, each offering distinct advantages in terms of regioselectivity and reaction conditions.
Regioselective Chlorination of N,N-Dimethylaniline
Direct chlorination of N,N-dimethylaniline presents a challenge in controlling regioselectivity due to the strong activating nature of the dimethylamino group, which directs electrophiles to the ortho and para positions. However, specific reagents and conditions can favor the formation of the meta-substituted product, albeit often as a minor component compared to the ortho and para isomers.
Classical methods for halogenating electron-rich aromatic rings like anilines often result in a mixture of products. nih.gov The high reactivity of these substrates can compromise both regioselectivity and stoichiometry. nih.gov To circumvent these issues, researchers have explored various chlorinating agents. The use of N-chlorosuccinimide (NCS) has been investigated for the chlorination of aniline (B41778) and its derivatives, primarily focusing on monochlorination selectivity. tandfonline.com
A notable method for achieving regioselective chlorination involves the use of copper(II) chloride (CuCl₂) in ionic liquids. This system has been shown to provide high yields for the para-chlorination of unprotected anilines under mild conditions, avoiding the need for hazardous reagents like gaseous HCl. beilstein-journals.org While this method is optimized for para-substitution, modifications in substrate or conditions could potentially alter this selectivity.
Table 1: Comparison of Chlorination Methods for Anilines
| Reagent/System | Typical Regioselectivity | Conditions | Advantages | Reference |
|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Ortho/Para | Acetonitrile | Convenient reagent | tandfonline.com |
| Copper(II) Chloride (CuCl₂) | Para | Ionic Liquid, 60°C | High yield, mild conditions | beilstein-journals.org |
Synthesis via Halogenation of N,N-Dialkylaniline N-Oxides
A highly effective and regioselective method for synthesizing halogenated anilines involves the temporary oxidation of the aniline to its corresponding N-oxide. nih.gov This strategy alters the electronic properties of the aromatic ring and allows for controlled halogenation.
The synthesis proceeds by first oxidizing N,N-dimethylaniline to this compound N-Oxide. This intermediate is then treated with a halogenating agent like thionyl chloride (SOCl₂) at low temperatures. This treatment facilitates the excision of the weak N–O bond and introduces a chlorine atom onto the ring. nih.gov While this method predominantly yields 2-chloro and 4-chloro isomers for N,N-dimethylaniline N-oxide, the synthesis of the 3-chloro isomer has been specifically reported starting from the corresponding 3-chloro N-oxide precursor. nih.gov
A study detailed the synthesis of this compound from its N-oxide, achieving a 68% yield. The product was characterized by NMR spectroscopy. nih.gov
Table 2: Spectroscopic Data for this compound (4g)
| Nucleus | Chemical Shift (δ) | Multiplicity / Coupling Constant (J) |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | 7.14 | m, 1H |
| 6.69 | m, 2H | |
| 6.59 | dd, J₁ = 8.5, J₂ = 2.4 Hz, 1H | |
| 2.95 | s, 6H | |
| ¹³C NMR (101 MHz, CDCl₃) | 151.6 | |
| 135.1 | ||
| 130.1 | ||
| 116.2 | ||
| 112.3 | ||
| 110.5 | ||
| 40.5 |
Source: Adapted from reference nih.gov
Mechanistic Aspects of N-Methylation Pathways for Aniline Precursors
The N,N-dimethyl functionality is typically introduced by the N-methylation of an aniline precursor, such as 3-chloroaniline (B41212). Modern methods focus on atom-economical strategies that avoid toxic reagents like haloalkanes. nih.gov A prominent approach is the transition-metal-catalyzed N-methylation using methanol (B129727) as a C1 source, which proceeds via a "borrowing hydrogen" mechanism. nih.govacs.org
In this mechanism, the catalyst temporarily "borrows" hydrogen from methanol to form a metal hydride and formaldehyde in situ. The formaldehyde then reacts with the amine to form a methanimine intermediate. Finally, the metal hydride reduces the imine to yield the N-methylated amine, regenerating the catalyst and producing water as the only byproduct. acs.org
Various transition metals, including ruthenium and iridium, have been shown to be effective catalysts for this transformation. nih.govacs.orgresearchgate.net For instance, a ruthenium complex, (DPEPhos)RuCl₂PPh₃, has demonstrated high catalytic performance for the N-methylation of various anilines with methanol under weak base conditions. nih.gov Similarly, iridium(I) complexes with N,O-functionalized N-heterocyclic carbene (NHC) ligands are also efficient catalysts, capable of selectively converting a range of aromatic primary amines into their corresponding N-methyl derivatives. acs.orgresearchgate.net
Synthetic Transformations and Derivatization Pathways of this compound
The presence of the dimethylamino and chloro substituents on the aromatic ring makes this compound a versatile intermediate for further chemical modifications.
Formation of Quaternary Ammonium Salts and Spectroscopic Characterization of Products
The tertiary amine functionality in this compound allows for the straightforward formation of quaternary ammonium salts through reaction with alkylating agents. These salts are important in various applications, from synthetic intermediates to biologically active compounds. nih.gov
The synthesis is typically achieved by heating the tertiary amine with an alkyl halide (e.g., iodoethane, 1-iodopentane) in a polar aprotic solvent such as acetonitrile. mdpi.com The resulting quaternary salt precipitates from the reaction mixture and can be purified by recrystallization.
General Reaction for Quaternization: 3-Cl-C₆H₄-N(CH₃)₂ + R-X → [3-Cl-C₆H₄-N(CH₃)₂R]⁺X⁻ (where R is an alkyl group and X is a halide)
Spectroscopic characterization is crucial for confirming the structure of the resulting salt.
NMR Spectroscopy: In ¹H NMR, the formation of the quaternary salt leads to a downfield shift of the signals corresponding to the protons on the nitrogen atom (N-CH₃ and N-R groups) and the aromatic protons due to the positive charge on the nitrogen. mdpi.com Similarly, in ¹³C NMR, the carbon atoms directly attached to the nitrogen and the aromatic carbons experience a deshielding effect.
FTIR Spectroscopy: The formation of the salt can be monitored by changes in the C-N stretching vibrations and other fingerprint region absorptions.
Electrophilic Aromatic Substitution Reactions on the Chlorinated Phenyl Ring
Electrophilic aromatic substitution (SₑAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents. masterorganicchemistry.com
-N(CH₃)₂ group: The dimethylamino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance.
-Cl group: The chloro group is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.
In this compound, the positions are influenced as follows:
Positions ortho to -N(CH₃)₂: C2 and C6
Position para to -N(CH₃)₂: C4
Positions ortho to -Cl: C2 and C4
Position para to -Cl: C6
The powerful activating effect of the -N(CH₃)₂ group dominates the directing effect. Therefore, incoming electrophiles will be primarily directed to the positions ortho and para to the dimethylamino group. The substitution pattern is a result of the combined electronic and steric influences of both groups.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-chloro-N,N-dimethylaniline and 4-Nitro-5-chloro-N,N-dimethylaniline |
| Bromination | Br₂, FeBr₃ | 2-Bromo-3-chloro-N,N-dimethylaniline and 4-Bromo-5-chloro-N,N-dimethylaniline |
| Sulfonation | Fuming H₂SO₄ | 2-(N,N-dimethylamino)-6-chlorobenzenesulfonic acid |
It is important to note that Friedel-Crafts reactions are often incompatible with strongly activated rings like N,N-dimethylaniline, as the Lewis acid catalyst can coordinate with the nitrogen atom, deactivating the ring.
Nucleophilic Displacement Reactions of the Chlorine Moiety
The chlorine atom on the aromatic ring of this compound is relatively unreactive towards traditional nucleophilic aromatic substitution (SNAr) due to the electron-donating nature of the dimethylamino group. However, its displacement can be effectively achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed C-N bond-forming reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine ligand is critical for the efficiency of the catalytic cycle, particularly for the less reactive aryl chlorides. Sterically hindered and electron-rich alkylphosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. researchgate.net
In a typical application, this compound can be coupled with a variety of primary or secondary amines using a palladium precatalyst, a suitable phosphine ligand, and a strong base. The reaction conditions are optimized to maximize the yield of the desired N,N-dimethyl-N'-(substituted)-1,3-phenylenediamine derivative.
Table 1: Hypothetical Buchwald-Hartwig Amination of this compound This table is illustrative and based on typical results for similar aryl chlorides.
| Nucleophile (Amine) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | Pd2(dba)3 / XPhos | K3PO4 | Toluene | 100 | 85 |
| Aniline | Pd(OAc)2 / SPhos | NaOtBu | Dioxane | 110 | 78 |
| Benzylamine | [Pd(allyl)Cl]2 / t-BuXPhos | LiHMDS | THF | 80 | 90 |
Beyond palladium catalysis, copper-catalyzed Ullmann-type reactions represent an alternative, classic method for forming C-N bonds, which can also be applied to the nucleophilic displacement of the chlorine atom in this compound. mdpi.com These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for coupling with a range of nitrogen nucleophiles, including amines and amides. mdpi.com
Oxidative Coupling Reactions and Dimerization Studies
N,N-dimethylaniline and its derivatives are known to undergo oxidative coupling reactions, typically proceeding through radical cation intermediates. nih.gov The electrochemical oxidation of N,N-dimethylaniline, for instance, leads to the formation of a radical cation which can then dimerize. nih.govacs.org The primary product of such a dimerization is N,N,N',N'-Tetramethylbenzidine, formed by a head-to-tail coupling at the para position relative to the dimethylamino group.
For this compound, a similar oxidative coupling process is anticipated. Anodic oxidation or chemical oxidants can generate the corresponding radical cation. Due to the presence of the chlorine atom at the meta-position, the primary coupling is still expected to occur at the para-position (C4) of one molecule and the nitrogen atom or the para-position (C4') of another, leading to chlorinated derivatives of N,N,N',N'-Tetramethylbenzidine or other dimeric structures. The regioselectivity of the coupling can be influenced by the reaction conditions, including the electrode material, solvent, and supporting electrolyte in electrochemical methods, or the nature of the chemical oxidant.
The story of N-N bond forming through cross-dehydrogenative couplings (CDCs) dates back to the late 19th century with the synthesis of tetraphenylhydrazines from the direct oxidation of diphenylamine. nih.gov Similar principles can be applied to secondary anilines to form tetra-substituted hydrazines. While direct N-N dimerization of this compound is less common, intermolecular cross-dehydrogenative coupling with other N-H containing compounds is a plausible synthetic route.
Table 2: Potential Products from Oxidative Dimerization of this compound This table presents potential dimerization products based on established mechanisms for N,N-dimethylaniline.
| Reaction Type | Oxidant / Method | Major Product Structure |
|---|---|---|
| C-C Coupling | Anodic Oxidation | 2,2'-Dichloro-N,N,N',N'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine |
| C-N Coupling | Chemical (e.g., Fe(III)) | 2-Chloro-N,N-dimethyl-4-(3-chloro-N-methylanilino)aniline |
These reactions are of interest for the synthesis of novel dye molecules, functional polymers, and materials with specific electronic properties. The presence of the chlorine atom offers a handle for further functionalization of the resulting dimeric structures.
One-Pot Synthesis Applications and Efficiency Optimization
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. rsc.orgresearchgate.net this compound can serve as a valuable starting material in one-pot sequences to rapidly build molecular complexity.
Optimization of such a one-pot process would involve several key considerations:
Catalyst Compatibility : The catalysts and reagents for the subsequent steps must be compatible with the conditions and leftover reagents from the initial step.
Reaction Conditions : A solvent and temperature profile that accommodates all stages of the reaction sequence is crucial.
Order of Addition : The sequence of adding reagents is critical to prevent undesired side reactions.
Table 3: Illustrative One-Pot Sequential Reaction from this compound This table outlines a hypothetical, efficient one-pot synthesis.
| Step | Reaction Type | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Buchwald-Hartwig Amination | Pyrrolidine, Pd2(dba)3, RuPhos, NaOtBu, Toluene, 100°C | N,N-Dimethyl-N'-(pyrrolidin-1-yl)-1,3-phenylenediamine |
The development of efficient one-pot procedures starting from readily available substrates like this compound is a key area of research aimed at streamlining the synthesis of complex organic molecules for applications in pharmaceuticals, materials science, and agrochemicals.
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways
Mechanisms of N-Oxidation and Subsequent Halogenation Reactions
The nitrogen atom in 3-Chloro-N,N-dimethylaniline can be oxidized to form the corresponding N-oxide. This transformation is a key step that activates the molecule for subsequent reactions, particularly halogenation. The synthesis of this compound N-Oxide has been reported as a tan solid. nih.gov
The N-oxides of N,N-dialkylanilines exhibit interesting reactivity with halogenating agents like thionyl halides. nih.gov When N,N-dimethylaniline N-oxides are treated with thionyl chloride or thionyl bromide, halogenation of the aromatic ring occurs. This process is highly regioselective. The reaction with thionyl chloride predominantly yields 2-chloro-N,N-dimethylanilines, while treatment with thionyl bromide results exclusively in the formation of 4-bromo-N,N-dimethylanilines. nih.gov For instance, the reaction of N,N-dimethylaniline N-oxide with thionyl chloride in dichloromethane (B109758) followed by a base wash affords the corresponding aryl halides. nih.gov This regioselectivity points to distinct mechanistic pathways influenced by the nature of the halogenating agent.
In previous work, it was demonstrated that N,N-dimethylaniline N-oxides can be acylated by various electrophiles, leading to O-acylated intermediates that can undergo group transfer events to form C–O, C–N, and C–C bonds. nih.gov The halogenation reaction follows a related pathway where the N-oxide is activated by the thionyl halide.
| Halogenating Agent | Predominant Product Regiochemistry | Selectivity Ratio (2-Cl/4-Cl) |
| Thionyl Chloride (SOCl₂) | 2-Chloro | 3.6–6.6 : 1 |
| Thionyl Bromide (SOBr₂) | 4-Bromo | Exclusive |
| Data derived from studies on N,N-dimethylaniline N-oxides. nih.gov |
Radical Cation Formation and Reactivity in Oxidation Processes
The oxidation of N,N-dimethylaniline and its derivatives is a process that has been studied extensively, often initiating with the formation of a radical cation. nih.govacs.org The electrochemical oxidation of N,N-dimethylaniline begins with the nitrogen atom losing a single electron to generate the N,N-dimethylaniline radical cation (DMA•+). nih.govnih.gov This transient intermediate is highly reactive and has been successfully detected using advanced mass spectrometry techniques, confirming its role in the oxidation mechanism. nih.govdntb.gov.ua
Once formed, the radical cation of a dialkylaniline can undergo several reaction pathways. princeton.edu The specific mechanism depends on factors such as the substitution pattern on the nitrogen atom and the basicity of the reaction medium. nih.gov A primary pathway involves deprotonation, which results in the formation of a radical species that follows typical radical reactivity patterns. princeton.edu
In the presence of water, the N,N-dimethylaniline radical cation can react with hydroxyl radicals (•OH) generated from water dimer radical cations. This reaction leads to the production of N-hydroxyl-N,N-dimethylanilinium, which can be further converted to the N-oxide. nih.gov The oxidation of N,N-dimethylaniline can also lead to more complex products through dimerization and polymerization pathways, such as the formation of N-p-dimethylaminobenzyl-N-methylaniline, 4,4′-bisdimethylaminodiphenylmethane, and dyes like crystal violet. rsc.orgacs.org
The general reactivity patterns for radical cations can be summarized as follows:
| Reaction Class | Description | Resulting Species |
| Deprotonation | Loss of a proton (H+) from a C-H or A-H (A=O, N, S) bond. | Carbon- or heteroatom-centered radical. |
| Bond Cleavage | Heterolytic cleavage of an A-B, C-C, or C-X bond. | Radical and a cation, or a cation and a radical. |
| Nucleophilic Attack | Attack by a nucleophile on the radical cation. | A new radical cation with the nucleophile attached. |
| Dimerization | Reaction of two radical cations. | A dimeric dication. |
| General reactivity patterns applicable to radical cations. princeton.edu |
Catalytic Mechanisms: Lewis Acid Catalysis and Onium Salt Mediation
Lewis acid catalysis is a fundamental strategy in organic synthesis to enhance the reactivity of substrates. A Lewis acid acts as an electron pair acceptor, forming an adduct with a Lewis basic site on a substrate, such as a carbonyl oxygen or a halogen. wikipedia.org This complexation withdraws electron density, making the substrate more electrophilic and activating it toward nucleophilic attack. wikipedia.org
In reactions involving N,N-dimethylaniline derivatives, Lewis acids can activate various electrophiles for reaction. For instance, in carbonyl-olefin metathesis, Lewis acids like iron(III) chloride (FeCl₃) activate the carbonyl group. nih.gov In Friedel-Crafts type reactions with alkenes, a gold(I) cation can serve as a Lewis acid to activate the C=C double bond, generating an electrophilic group that is subsequently attacked by the aromatic ring of N,N-dimethylaniline. nih.gov The development of Lewis acid catalysts that are tolerant of amine functionality is crucial for their application with substrates like this compound. The interaction between Lewis acids and substrates can be complex, sometimes involving the formation of ion pairs that are key to the catalytic cycle. nih.gov
The efficiency of Lewis acid catalysis can be influenced by the presence of co-catalysts or additives. These additives can prevent catalyst deactivation or modify the structure of the active catalytic species, thereby enhancing reaction rates and selectivity. acs.org
Quantitative Structure-Activity Relationships in Nucleophilic Reactivity (e.g., pKa correlations, steric effects)
Quantitative structure-activity relationship (QSAR) studies aim to correlate the chemical structure of a compound with its reactivity or biological activity using physicochemical descriptors. chalcogen.rouky.edu For this compound, its nucleophilic reactivity is influenced by electronic and steric factors, which can be quantified.
pKa Correlations: The pKa value is a measure of the basicity of the amine. A lower pKa indicates weaker basicity, which generally correlates with lower nucleophilicity of the nitrogen atom. The pKa of this compound is reported to be 3.83 at 20°C. guidechem.com The presence of the electron-withdrawing chloro group on the aromatic ring decreases the electron density on the nitrogen atom through inductive and resonance effects, making it less basic than N,N-dimethylaniline (pKa ≈ 5.0). foodb.calearncbse.in
Steric Effects: The N,N-dimethyl groups introduce steric hindrance around the nitrogen atom. This steric bulk can impede the approach of electrophiles to both the nitrogen and the ortho positions of the aromatic ring. researchgate.net In highly substituted anilines, steric hindrance can lead to a significant reduction in basic strength, by factors as high as 10⁸, due to the inhibition of solvation of the corresponding cation. researchgate.net
Electronic Effects: QSAR models for substituted anilines often use parameters like the 1-octanol/water partition coefficient (log Kₒw) to describe hydrophobicity and Hammett sigma constants (Σσ) to quantify the electron-donating or electron-withdrawing nature of substituents. uky.edu For this compound, the chloro substituent has a positive Hammett constant, indicating its electron-withdrawing character, which reduces the nucleophilicity of the aromatic ring compared to unsubstituted aniline (B41778).
| Compound | CAS Number | pKa (at 20-25°C) | Key Structural Features |
| This compound | 6848-13-1 | 3.83 | Electron-withdrawing Cl group, N,N-dimethyl groups. |
| N,N-dimethylaniline | 121-69-7 | ~5.02 | N,N-dimethyl groups, no ring substituent. |
| Comparison of pKa values highlights the electronic effect of the chloro substituent. guidechem.comfoodb.ca |
Computational Mechanistic Studies of Reaction Intermediates and Transition States
Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling reaction intermediates and transition states. youtube.com Techniques such as Density Functional Theory (DFT) are used to calculate the geometries and energies of molecules along a reaction pathway. nih.gov
For reactions involving N,N-dimethylaniline derivatives, computational studies can reveal mechanistic details that are difficult to observe experimentally. A theoretical investigation of the gold(I)-catalyzed Friedel-Crafts reaction between N,N-dimethylaniline and alkenes confirmed an electrophilic aromatic substitution mechanism. nih.gov The calculations showed that the gold cation activates the alkene's C=C double bond, forming an electrophilic intermediate. This intermediate is then attacked by the aromatic ring. The computed energy barriers for the reaction correctly predicted the observed regioselectivity, with the para-product being more energetically favorable. nih.gov
The process of a computational mechanistic study typically involves:
Geometry Optimization: Finding the lowest energy structures for reactants, products, and any proposed intermediates.
Transition State Search: Locating the highest energy point (the transition state) along the lowest energy reaction path connecting reactants and products. Methods like the Freezing String Method can be employed for this search. arxiv.org
Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com
Reaction Pathway Analysis: Mapping the minimum energy path to connect the reactants, transition state, and products to fully characterize the reaction mechanism.
These computational approaches are essential for understanding the stability of intermediates, the height of activation energy barriers, and the factors controlling selectivity in the reactions of this compound.
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 3-Chloro-N,N-dimethylaniline. The analysis of the vibrational modes of the parent compound, N,N-dimethylaniline, provides a basis for assigning the spectral features of its chlorinated derivative.
In the FTIR spectrum of N,N-dimethylaniline, characteristic bands for the C-N stretching vibrations are observed between 1444 and 1229 cm⁻¹ sphinxsai.com. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups are also found in this region. The substitution of a chlorine atom onto the aromatic ring at the meta position is expected to influence the positions and intensities of these bands due to its mass and electronic effects. Specifically, the C-Cl stretching vibration will introduce a new band in the lower frequency region of the spectrum.
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the symmetric stretching of the N(CH₃)₂ group are expected to be prominent in the Raman spectrum. A complete vibrational analysis, often supported by density functional theory (DFT) calculations, allows for the assignment of each observed band to a specific molecular motion, confirming the identity and structural integrity of this compound sphinxsai.comresearchgate.net.
Table 1: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | FTIR, Raman |
| C=C Aromatic Ring Stretch | 1600-1450 | FTIR, Raman |
| CH₃ Bending | 1470-1430 | FTIR |
| C-N Stretch | 1350-1250 | FTIR |
| C-Cl Stretch | 800-600 | FTIR, Raman |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) shows distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring appear as a multiplet in the range of δ 6.60-7.14 ppm rsc.org. The singlet at δ 2.95 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups of the N,N-dimethylamino moiety rsc.org.
The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical shifts of all carbon atoms. The carbon atoms of the two methyl groups give a signal at approximately δ 40.7 ppm. The aromatic carbons resonate in the region of δ 110-152 ppm, with the carbon atom attached to the chlorine atom (C-Cl) and the carbon atom attached to the nitrogen atom (C-N) showing distinct chemical shifts influenced by the electronegativity of the substituents.
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.14 | t, J = 8.3 Hz | Aromatic CH |
| ¹H | 6.82 - 6.64 | m | Aromatic CH |
| ¹H | 6.60 | d, J = 8.2 Hz | Aromatic CH |
| ¹H | 2.95 | s | N(CH₃)₂ |
| ¹³C | ~152 | - | Aromatic C-N |
| ¹³C | ~135 | - | Aromatic C-Cl |
| ¹³C | ~130 | - | Aromatic C-H |
| ¹³C | ~117 | - | Aromatic C-H |
| ¹³C | ~113 | - | Aromatic C-H |
| ¹³C | ~111 | - | Aromatic C-H |
| ¹³C | 40.73 | - | N(CH₃)₂ |
Note: Specific assignments for each aromatic carbon require more detailed 2D NMR experiments.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS-MS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion of this compound, allowing for the determination of its elemental composition with high accuracy. The monoisotopic mass of C₈H₁₀ClN is 155.0502 Da.
Electron Ionization (EI) mass spectrometry typically leads to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, the molecular ion peak is expected at m/z 155, with an isotopic peak at m/z 157 due to the presence of the ³⁷Cl isotope. A common fragmentation pathway for N,N-dialkylanilines is the alpha-cleavage, resulting in the loss of a methyl radical to form a stable iminium cation.
Tandem mass spectrometry (MS-MS) is used to further investigate the fragmentation pathways. By selecting the molecular ion (or a protonated molecule in soft ionization techniques) and subjecting it to collision-induced dissociation (CID), a series of daughter ions are produced. This provides detailed structural information and can be used to differentiate between isomers. For this compound, MS-MS analysis of the protonated molecule [M+H]⁺ at m/z 156.0575 reveals a top peak at m/z 140.9, corresponding to the loss of a methyl group.
Table 3: Key Mass Spectrometry Data for this compound
| Technique | Ion | m/z | Interpretation |
|---|---|---|---|
| HRMS | [M]⁺˙ | 155.0502 | Molecular Ion (³⁵Cl) |
| HRMS | [M+2]⁺˙ | 157.0472 | Isotopic Peak (³⁷Cl) |
| EI-MS | [M-CH₃]⁺ | 140 | Loss of a methyl radical |
| MS-MS of [M+H]⁺ | [M+H-CH₃]⁺ | 140.9 | Loss of a methyl group |
Electronic Spectroscopy: UV/Vis Absorption and Fluorescence Emission Studies
UV/Vis absorption spectroscopy provides insights into the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands corresponding to π → π* transitions within the aromatic ring. The parent compound, N,N-dimethylaniline, exhibits an absorption maximum at 251 nm in cyclohexane photochemcad.com. The presence of the chloro and dimethylamino substituents on the benzene (B151609) ring influences the energy of these transitions. The dimethylamino group, being an electron-donating group, causes a bathochromic (red) shift of the absorption bands compared to benzene. The chloro group, being an electron-withdrawing group with lone pairs, can have a more complex effect. In chloro- and dichloroanilines, both primary and secondary absorption bands are observed, with their positions being sensitive to the substitution pattern and the solvent asianpubs.org.
Fluorescence spectroscopy can also be employed to study the electronic properties of this compound. N,N-dimethylaniline itself is fluorescent, with an emission peak at 346 nm when excited at 298 nm aatbio.com. The fluorescence quantum yield and the position of the emission maximum are sensitive to the polarity of the solvent. The introduction of a halogen substituent can affect the fluorescence properties, potentially leading to quenching or shifts in the emission spectrum.
X-ray Crystallography for Solid-State Molecular Structures (of derivatives or related compounds)
The crystal packing of halogenated anilines is influenced by a combination of hydrogen bonds (N-H···N), halogen bonds (C-X···N or C-X···X), and π-π stacking interactions dntb.gov.uanih.govacs.org. In ortho- and para-halogenated anilines, the amino group often acts as a hydrogen-bond donor dntb.gov.ua. The presence of the N,N-dimethyl groups in this compound precludes N-H···N hydrogen bonding. Therefore, the crystal packing would likely be dominated by van der Waals forces, dipole-dipole interactions, and potentially weak C-H···Cl hydrogen bonds and π-π stacking of the aromatic rings. The chlorine atom could also participate in halogen bonding interactions. Studies on N,N'-bis(2,4-dimethylphenyl)piperazine, a derivative of a dimethylaniline, reveal how the aromatic rings orient themselves in the crystal lattice iucr.org.
Chromatographic Methods (e.g., Gas-Liquid Chromatography) for Purity and Component Analysis
Gas-liquid chromatography (GLC), commonly referred to as gas chromatography (GC), is a primary technique for assessing the purity of this compound and for separating it from related impurities. Due to its volatility, this compound is well-suited for GC analysis.
In a typical GC method, the sample is injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase coated on the column wall. For aromatic amines, columns with a polar stationary phase are often used. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions (e.g., column type, temperature program, and carrier gas flow rate).
A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For unambiguous identification, a mass spectrometer (MS) is coupled to the GC, a technique known as GC-MS. This allows for the acquisition of a mass spectrum for each eluting peak, confirming its identity. A chromatogram of a smoker's urine sample showed the separation of aniline (B41778), N,N-dimethylaniline, O-toluidine, and 3-chloroaniline (B41212), demonstrating the capability of chromatographic methods to separate similar aromatic amines researchgate.net. Purity analysis of 3-chloro-2-methylaniline by gas chromatography has also been reported, indicating that this is a standard method for quality control of such compounds google.com.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecules like substituted anilines. researchgate.netaljest.net Functionals such as B3LYP, combined with basis sets like 6-31G* or 6-311++G(d,p), have proven effective in optimizing ground state geometries and calculating various molecular properties. researchgate.netarabjchem.org These calculations provide a detailed picture of the molecule's electron distribution and energy landscape.
Molecular Electrostatic Potential (MEP) mapping is a crucial DFT-based analysis used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors indicating regions of varying electron concentration.
For anilines and their derivatives, the MEP map typically highlights the most electron-rich (negative potential) region around the nitrogen atom of the amino group, indicating its susceptibility to electrophilic attack. Conversely, electron-poor regions (positive potential) are also identified. nih.gov This technique is particularly useful in understanding intermolecular interactions and has been applied to quantify the molecular basicity of amines, including 3-Chloro-N,N-dimethylaniline. pku.edu.cn By analyzing the electrostatic potential, researchers can predict how the molecule will interact with other reagents.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability.
A smaller energy gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are routinely used to determine the energies of these orbitals and the corresponding energy gap, which helps in predicting the electronic absorption properties and the charge transfer that occurs within the molecule. researchgate.netnih.gov
Table 1: Conceptual Quantum Chemical Parameters for Substituted Anilines Note: This table presents typical parameters for substituted anilines based on DFT studies to illustrate the concepts. Exact values for this compound require specific calculations.
| Parameter | Description | Typical Implication |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Represents electron-donating ability |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Represents electron-accepting ability |
| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and stability nih.gov |
DFT calculations are a reliable method for simulating the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. researchgate.net By computing the vibrational frequencies, researchers can assign the normal modes of vibration to the experimentally observed spectral bands. researchgate.netresearchgate.net For N,N-dimethylaniline derivatives, these calculations can identify characteristic vibrations such as C-N stretching, aromatic C-H stretching, and, in this case, the C-Cl stretching mode. arabjchem.orgresearchgate.net
It is a common practice to apply a scaling factor to the computationally derived frequencies to correct for approximations in the theoretical model and achieve better agreement with experimental data. ijcce.ac.ir Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate electronic spectra, providing insights into the electronic transitions, such as those from the HOMO to the LUMO. mdpi.com
Beyond static properties, DFT is a powerful tool for exploring the dynamics of chemical reactions. It allows for the modeling of reaction pathways, the identification of intermediate structures, and the characterization of transition states. acs.org By calculating the potential energy surface of a reaction, chemists can determine activation energies and reaction mechanisms. For aniline (B41778) derivatives, DFT studies have been used to investigate complex processes such as catalyzed C-H activation and annulation reactions, providing a step-by-step view of the reaction mechanism that is often inaccessible through experimental means alone. acs.org
Ab Initio Methods for High-Level Electronic Structure Determination
Ab initio methods are a class of computational chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. arabjchem.org While more computationally intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate determinations of the electronic structure. These high-level calculations often serve as a benchmark to validate the results obtained from more computationally efficient methods like DFT for molecules such as substituted anilines. arabjchem.org
Computational Approaches to Molecular Basicity and Acidity Quantification
Computational methods offer a robust framework for quantifying the basicity of amines. A combined approach using conceptual DFT and information theory has been successfully applied to a wide range of amines, including this compound. pku.edu.cn In such studies, descriptors derived from DFT calculations, like molecular electrostatic potential and atomic orbital energies, are correlated with experimental pKa values. pku.edu.cn This allows for the development of predictive models for molecular basicity. For this compound, an experimental pKa value of 3.83 has been reported in a study that utilized DFT calculations at the B3LYP/6-311+G(d,p) level to optimize the molecular structures of 179 different amine molecules for its analysis. pku.edu.cn
Table 2: Experimental Basicity Data for this compound
| Compound | Experimental pKa | Reference |
|---|---|---|
| This compound | 3.83 | pku.edu.cn |
Solvatochromic Effects in Electronic Spectra: Theoretical Explanations and Modeling
The phenomenon of solvatochromism, where the absorption or emission spectrum of a compound shifts in response to the polarity of the solvent, is a key area of study for understanding solute-solvent interactions. For substituted anilines, including this compound, these shifts in electronic spectra can be explained and modeled using various theoretical frameworks.
Theoretical calculations, often employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are crucial for interpreting experimental solvatochromic data. dntb.gov.ua These computational methods can predict the electronic transition energies of a solute molecule in different solvent environments. By modeling the solvent, either implicitly as a continuous dielectric medium or explicitly with individual solvent molecules, researchers can gain a deeper understanding of how the solvent stabilizes the ground and excited states of the solute differently, leading to the observed spectral shifts. ucsb.eduresearchgate.net For substituted anilines, the nature and position of the substituent, such as the chloro group in this compound, are expected to significantly influence the electronic distribution and thus the solvatochromic response.
The following table summarizes common theoretical models used to analyze solvatochromic effects in substituted anilines:
| Model | Parameters | Description |
| Catalán Model | Solvent acidity (SA), Solvent basicity (SB), Solvent polarizability (SP), Solvent dipolarity (SdP) | A four-parameter model that separates solvent properties into acidity, basicity, polarizability, and dipolarity to correlate with spectral shifts. |
| Kamlet-Taft Model | Hydrogen bond acidity (α), Hydrogen bond basicity (β), Polarity/polarizability (π*) | A linear solvation energy relationship that correlates solvent-dependent properties with the solvent's hydrogen bond donating ability, hydrogen bond accepting ability, and polarity/polarizability. |
| DFT/TD-DFT with Solvent Models | Implicit (e.g., PCM) or Explicit solvent molecules | Quantum chemical calculations that compute the electronic structure and transition energies of the solute in the presence of a solvent, providing a molecular-level explanation for solvatochromic shifts. |
Molecular Dynamics Simulations for Solvent-Solute Interactions and Conformational Landscape
Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic interactions between a solute like this compound and the surrounding solvent molecules at an atomic level. nih.gov These simulations can provide a detailed picture of the solvation shell structure, the nature of intermolecular forces, and the conformational flexibility of the solute in solution.
In MD simulations, the interactions between atoms are described by a force field, and the classical equations of motion are solved numerically to generate a trajectory of the system over time. mdpi.com This allows for the analysis of various properties, including radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. For aniline and its derivatives in aqueous solution, MD simulations have been used to study the formation and dynamics of hydrogen bonds between the amino group and water molecules, as well as nonclassical hydrogen bonds involving the aromatic C-H groups. bohrium.com
The conformational landscape of this compound is also amenable to study via MD simulations. The rotation around the C-N bond and the orientation of the dimethylamino group relative to the chloro-substituted benzene (B151609) ring can be influenced by the solvent environment. Simulations can reveal the preferred conformations of the molecule in different solvents and the energy barriers between them. researchgate.net For halogenated anilines, computational studies have also highlighted the role of the halogen atom in forming halogen bonds, a type of non-covalent interaction that can influence the supramolecular structure in solution and in the solid state. acs.orgnih.govresearchgate.net
The insights gained from MD simulations are complementary to the information obtained from solvatochromic studies. While spectroscopy provides information about the electronic structure, MD simulations offer a dynamic view of the molecular interactions and conformational changes that underpin the observed spectral phenomena.
The table below outlines the key aspects of molecular dynamics simulations applied to substituted anilines:
| Simulation Aspect | Information Gained | Relevance to this compound |
| Force Field | Defines the potential energy of the system based on atomic positions. | A suitable force field is necessary to accurately model the intermolecular interactions of the chloro and dimethylamino groups. |
| Radial Distribution Functions (RDFs) | Provides information on the structure of the solvation shell around the solute. | Can reveal the specific interactions between the chlorine atom, the nitrogen atom, and the aromatic ring with solvent molecules. |
| Hydrogen/Halogen Bond Analysis | Identifies and characterizes the formation and lifetime of hydrogen and halogen bonds. | Crucial for understanding the specific interactions that govern the solvation of the molecule. |
| Conformational Analysis | Explores the accessible conformations of the solute and their relative populations. | Determines how the solvent influences the orientation of the dimethylamino group and the overall shape of the molecule. |
Applications in Advanced Organic Synthesis and Materials Science
Precursor in the Synthesis of Complex Organic Scaffolds
The molecular framework of 3-Chloro-N,N-dimethylaniline allows it to be an effective starting material for constructing more elaborate chemical structures, particularly heterocyclic systems and functionalized derivatives.
Quinazoline (B50416) Derivatives: Substituted anilines are fundamental precursors in the multi-step synthesis of quinazolines, a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry. nih.govbenthamscience.com General synthetic strategies often involve the reaction of an aniline (B41778) derivative with other reagents to form the core quinazoline ring system. google.comnih.gov While direct one-pot syntheses from this compound may not be common, its structure is suitable for incorporation into established multi-step pathways to produce specifically substituted quinazoline derivatives.
Acrylic Acid Derivatives: The compound serves as a direct precursor in the synthesis of certain acrylic acid derivatives. For instance, this compound can be used to produce 3-(3-dimethylamino-phenyl)-acrylic acid butyl ester. cymitquimica.comfishersci.ca This transformation is typically conducted at elevated temperatures in the presence of a base such as sodium carbonate and a suitable solvent like N,N-dimethyl-acetamide. fishersci.ca The synthesis of acrylic acid derivatives is of significant interest for applications in polymers and materials science. researchgate.net
| Precursor | Target Scaffold/Derivative | Key Application Area |
|---|---|---|
| This compound | Quinazoline Derivatives | Medicinal Chemistry, Pharmaceuticals |
| This compound | 3-(3-dimethylamino-phenyl)-acrylic acid butyl ester | Polymer Science, Advanced Materials |
Utility as a Reagent or Auxiliary in Specific Chemical Transformations
Beyond its role as a structural precursor, this compound and its parent compound, N,N-dimethylaniline, exhibit utility as reagents that facilitate or participate in specific chemical reactions.
Acid Scavenger: Tertiary amines, including N,N-dimethylaniline, are often employed as acid scavengers in chemical reactions that produce acidic byproducts, such as hydrogen halides. wikipedia.orgactylis.com In this role, the amine neutralizes the acid, preventing it from causing unwanted side reactions or degrading sensitive reagents and products. The basicity of the nitrogen atom in this compound allows it to perform this function effectively.
Nucleophilic Component: The electron-rich aromatic ring of N,N-dimethylaniline, activated by the strong electron-donating dimethylamino group, allows it to act as a nucleophile in electrophilic aromatic substitution reactions. lookchem.com The substitution typically occurs at the para position relative to the dimethylamino group. lookchem.com The presence of a chlorine atom at the meta position in this compound modifies the ring's reactivity but does not eliminate its fundamental nucleophilic character, allowing it to participate in the formation of new carbon-carbon bonds with suitable electrophiles.
| Function | Mechanism | Typical Application |
|---|---|---|
| Acid Scavenger | The lone pair of electrons on the nitrogen atom accepts a proton from an acid, neutralizing it. | Reactions generating HCl, HBr, or other acidic byproducts. |
| Nucleophilic Component | The electron-rich aromatic ring attacks an electrophilic species, forming a new covalent bond. | Electrophilic aromatic substitution to form functionalized aromatic compounds. |
Role in the Development of Functional Polymers and Advanced Dyes
Substituted anilines are foundational to the dye industry and have been explored in the development of functional polymers. The specific substitution pattern of this compound makes it a candidate for creating materials with tailored properties.
Functional Polymers: N,N-dimethylaniline itself can act as a promoter or catalytic hardener in the curing of polyester (B1180765) and vinyl ester resins. nih.gov Research into the polymerization of acrylic monomers has shown that substituents on the N,N-dimethylaniline ring can significantly influence the reaction. google.com Electron-withdrawing groups, such as the chloro group in this compound, have been observed to reduce the polymer yield in certain catalyst systems, demonstrating its potential role in modulating polymerization kinetics. google.com
Advanced Dyes and Michler's Base Analogs: N,N-dimethylaniline is a crucial intermediate for manufacturing triarylmethane dyes, such as malachite green and crystal violet. wikipedia.orgnih.gov It is also the precursor to Michler's Base (4,4'-methylenebis(N,N-dimethylaniline)), another key intermediate in dye synthesis. drugfuture.com By using this compound as the starting material, it is possible to synthesize chlorinated analogs of Michler's Base. These analogs can, in turn, be used to create novel dyes with potentially altered colors, improved lightfastness, or other modified properties due to the electronic influence of the chlorine atoms on the chromophore system.
| Compound | Chemical Name | Role in Dye Synthesis |
|---|---|---|
| Michler's Base | 4,4'-Methylenebis(N,N-dimethylaniline) | Key intermediate for triphenylmethane (B1682552) and other dyes. drugfuture.com |
| Chlorinated Analog | 4,4'-Methylenebis(this compound) (Hypothetical) | Precursor to novel dyes with modified optoelectronic properties. |
Investigation of Photoactive Properties for Optoelectronic Applications
The electronic structure of this compound, featuring both a strong electron-donating group (-N(CH₃)₂) and an electron-withdrawing group (-Cl), is characteristic of molecules used in the design of photoactive materials. These "push-pull" systems are of great interest for applications in optoelectronics.
Environmental Fate, Degradation Pathways, and Ecotoxicological Implications
Abiotic Degradation Mechanisms in Environmental Compartments (e.g., Photolysis, chemical hydrolysis)
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For chlorinated aromatic compounds like 3-Chloro-N,N-dimethylaniline, the primary abiotic degradation mechanisms are photolysis and, to a lesser extent, chemical hydrolysis.
Photolysis: Photolysis, or degradation by light, is a significant pathway for the removal of chloroanilines from surface waters. mdpi.com While specific studies on the photolysis of this compound are limited, research on related compounds such as 4-chloroaniline (B138754) shows a photoxidation half-life of 1 to 3 hours in surface water with low organic matter. mdpi.com The N,N-dimethyl group can influence the photochemical properties, but the chloro-substituted aniline (B41778) structure is inherently susceptible to photodegradation. The process typically involves the absorption of ultraviolet radiation, leading to the excitation of the molecule and subsequent reactions, which can include dehalogenation or oxidation of the aromatic ring. For instance, irradiation of aqueous solutions of 2-chloroaniline (B154045) has been shown to result in its photodegradation, following first-order kinetics. nih.gov
Chemical Hydrolysis: Chemical hydrolysis is generally not considered a significant degradation pathway for chloroanilines under typical environmental pH and temperature conditions. nih.gov The carbon-chlorine bond on the aromatic ring is stable and not susceptible to hydrolysis unless under extreme conditions. Similarly, the N-alkyl bonds are also stable. Therefore, this compound is expected to be persistent in the environment with respect to hydrolytic degradation.
Biotic Transformation and Biodegradation Pathways in Soil and Aqueous Systems
Biotic transformation by microorganisms is the principal mechanism for the degradation of chloroanilines in soil and water. sciepub.comsciepub.com Although direct studies on this compound are scarce, a probable degradation pathway can be constructed based on the known metabolism of N,N-dimethylaniline and 3-chloroaniline (B41212). sciepub.comnih.govwikipedia.org
The initial steps likely involve the enzymatic transformation of the N,N-dimethylamino group. Studies on N,N-dimethylaniline have confirmed that N-demethylation is a key metabolic pathway. wikipedia.org This process would sequentially convert this compound into 3-Chloro-N-methylaniline and subsequently to 3-chloroaniline (3-CA). nih.gov
Once 3-chloroaniline is formed, its degradation pathway is better understood. Numerous bacterial strains, including species of Comamonas and Delftia, have been isolated that can metabolize 3-CA. sciepub.comsciepub.comnih.gov The degradation of 3-CA typically proceeds through oxidative deamination, where the amino group is removed and the aromatic ring is hydroxylated to form a chlorocatechol. sciepub.com This intermediate is then susceptible to ring cleavage, leading to the breakdown of the aromatic structure and eventual mineralization to carbon dioxide, water, and inorganic chloride. Some bacterial strains can utilize 3-chloroaniline as a sole source of carbon and nitrogen. sciepub.comnih.gov
Sequential N-demethylation: this compound → 3-Chloro-N-methylaniline → 3-Chloroaniline
Oxidative Deamination and Hydroxylation: 3-Chloroaniline → 4-Chlorocatechol
Aromatic Ring Cleavage: 4-Chlorocatechol → Further degradation to aliphatic intermediates.
Identification and Characterization of Environmentally Relevant Transformation Products and Metabolites
Based on the degradation pathways discussed, several key transformation products and metabolites of this compound can be identified. These intermediates are crucial for understanding the environmental impact, as they may possess their own toxicological properties.
The primary metabolites from biotic degradation are expected to be the N-demethylated products and the subsequent ring-hydroxylated compound. In some cases, under specific soil conditions, chloroanilines can undergo condensation reactions to form more persistent and toxic dichloroazobenzene compounds. nih.gov
| Parent Compound | Transformation Product/Metabolite | Formation Pathway | Environmental Relevance |
|---|---|---|---|
| This compound | 3-Chloro-N-methylaniline | Biotic (N-demethylation) | Intermediate in the primary degradation sequence. |
| This compound | 3-Chloroaniline | Biotic (Sequential N-demethylation) | Key intermediate; known environmental pollutant and degradation product of various herbicides. sciepub.comguidechem.com |
| 3-Chloroaniline | 4-Chlorocatechol | Biotic (Oxidative deamination/hydroxylation) | Intermediate prior to aromatic ring cleavage; accumulation can be toxic. sciepub.com |
| 3-Chloroaniline | 3,3'-Dichloroazobenzene | Biotic (Condensation in soil) | Persistent and potentially toxic transformation product. nih.gov |
Mechanisms of Interaction with Environmental Radicals (e.g., Carbonate radical)
In sunlit surface waters and other environmental compartments, highly reactive radical species can play a significant role in the transformation of organic pollutants. The carbonate radical (CO₃•⁻) is a selective oxidant present in natural waters that reacts rapidly with electron-rich compounds like anilines. researchgate.netbohrium.comnih.gov
The reaction of the carbonate radical with aniline derivatives typically proceeds via electron transfer, forming an anilino radical. ias.ac.in The rate of this reaction is highly dependent on the substituents on both the aromatic ring and the nitrogen atom. researchgate.netresearchgate.net
Electron-donating groups , such as the N,N-dimethylamino group, significantly increase the reaction rate constant. For example, the rate constant for the reaction of CO₃•⁻ with N,N-dimethylaniline is approximately 2.0 x 10⁹ M⁻¹s⁻¹, which is much faster than that for aniline (5.6 x 10⁸ M⁻¹s⁻¹). researchgate.net
Electron-withdrawing groups , such as the chlorine atom, tend to decrease the reaction rate. researchgate.netresearchgate.net
For this compound, the presence of the strongly activating N,N-dimethyl group suggests that the molecule will be highly reactive towards the carbonate radical, despite the deactivating effect of the chlorine substituent. The reaction likely results in the formation of a cation radical, which can then undergo further reactions. acs.org This radical-mediated oxidation represents a potentially important abiotic degradation pathway in carbonate-rich waters. oup.com
| Compound | Rate Constant (k) with CO₃•⁻ (M⁻¹s⁻¹) | Effect of Substituent |
|---|---|---|
| Aniline | 5.62 x 10⁸ | Baseline |
| N,N-Dimethylaniline | ~2.0 x 10⁹ | The electron-donating -N(CH₃)₂ group increases reactivity. researchgate.net |
| Acetanilide | 3.2 x 10⁵ | The electron-withdrawing -C(O)CH₃ group decreases reactivity. researchgate.net |
| This compound | Not experimentally determined, but expected to be high (>10⁸) | Combined effect of an activating -N(CH₃)₂ group and a deactivating -Cl group. |
Mechanistic Aspects of Biological Activity and Toxicological Pathways
Mechanisms of Genotoxicity and Mutagenicity (e.g., Chromosome aberration induction, DNA reactivity, gene mutation induction)
The genotoxic potential of 3-Chloro-N,N-dimethylaniline is inferred from the activities of its parent compound, N,N-dimethylaniline, and related substituted anilines. N,N-dimethylaniline belongs to the N-dialkylaminoaromatics, a chemical class that raises structural alerts for DNA reactivity. Studies on N,N-dimethylaniline in Chinese hamster ovary (CHO) cells have shown that it can induce both sister chromatid exchanges and chromosomal aberrations, particularly in the presence of an external metabolic activation system. nih.gov This indicates that metabolic conversion is a prerequisite for its clastogenic (chromosome-damaging) activity.
Genotoxicity is a general property of many aniline (B41778) derivatives. nih.gov While some studies on chloroanilines in the Salmonella/microsome assay (Ames test) did not show mutagenic activity tandfonline.comnih.govtandfonline.com, other assays have demonstrated genotoxic potential for various isomers. nih.gov For instance, 4,4'-methylene-bis-(2-chloroaniline) (MOCA) was found to be moderately genotoxic across multiple test systems and produced DNA adducts in rat livers. nih.gov Aniline itself is known to have clastogenic activity at high, hematotoxic doses. tandfonline.com
Therefore, the likely genotoxic mechanisms for this compound involve:
Chromosome Aberration Induction: Following metabolic activation, the compound's reactive metabolites can interact with chromosomes, leading to structural damage. N,N-dimethylaniline has demonstrated this capacity. nih.gov
DNA Reactivity: The ultimate electrophilic metabolites can form covalent bonds with DNA, creating DNA adducts that can lead to mutations if not properly repaired. This is a hallmark of many carcinogenic aromatic amines. nih.govnih.gov
Gene Mutation Induction: The formation of DNA adducts can cause errors during DNA replication, resulting in point mutations or frameshift mutations.
| Genetic Endpoint | Evidence from Analogous Compounds | Probable Relevance to this compound |
| Chromosome Aberrations | N,N-dimethylaniline induces chromosomal aberrations in CHO cells with metabolic activation. nih.gov | High. Likely to be a primary mechanism of genotoxicity following metabolic activation. |
| DNA Adduct Formation | Alkylated and halogenated anilines form DNA adducts in vivo. nih.govnih.govacs.org | High. Formation of reactive electrophiles is expected to lead to DNA adducts. |
| Gene Mutations | Various substituted anilines are mutagenic in specific test systems, such as the wing spot test in Drosophila. nih.gov | Moderate to High. Dependent on the specific mutations induced by its DNA adducts. |
Carcinogenic Mechanisms and Metabolic Activation Routes
The carcinogenicity of aromatic amines is critically dependent on their metabolic activation into reactive electrophiles. The primary pathway involves a two-step enzymatic process.
Phase I Metabolism (Activation): The initial and rate-limiting step is typically N-hydroxylation , catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP1A2 isozyme. mdpi.com This reaction converts the amine into an N-hydroxyarylamine. For N,N-dimethylaniline, other CYP-mediated reactions include N-demethylation to form N-methylaniline and formaldehyde, as well as ring hydroxylation. nih.govwikipedia.org The presence of the chlorine substituent on the aromatic ring of this compound is expected to influence the rate and regioselectivity of these CYP-catalyzed oxidations. nih.govacs.org
Phase II Metabolism (Further Activation): The resulting N-hydroxy metabolite undergoes further activation, commonly through O-acetylation , catalyzed by N-acetyltransferases (NATs), such as NAT1 and NAT2. nih.govoup.comoup.com This reaction produces a highly unstable N-acetoxyarylamine ester. nih.gov This ester spontaneously breaks down, losing an acetate (B1210297) group to form a highly electrophilic arylnitrenium ion . oup.com This ion is considered the ultimate carcinogenic species responsible for attacking DNA.
An alternative activation route involves ring oxidation to form aminophenols, which can be further oxidized to reactive quinone imines. mdpi.com These species can contribute to toxicity through redox cycling and the generation of reactive oxygen species (ROS). mdpi.comnih.gov
| Enzyme Family | Role in Metabolism | Potential Metabolites of this compound |
| Cytochrome P450 (CYP) | Phase I: N-hydroxylation, N-demethylation, Ring hydroxylation. mdpi.comnih.govnih.gov | N-hydroxy-3-chloro-N,N-dimethylaniline, 3-Chloro-N-methylaniline, Chloro-dimethylaminophenols. |
| N-acetyltransferase (NAT) | Phase II: O-acetylation of N-hydroxy metabolites. nih.govoup.com | N-acetoxy-3-chloro-N,N-dimethylaniline. |
Molecular Mechanisms of Interaction with Biological Targets
Once metabolically activated, this compound can interact with biological targets through two principal molecular mechanisms: the formation of covalent DNA adducts and the induction of oxidative stress.
Covalent DNA Adduct Formation: The electrophilic arylnitrenium ion, generated from the N-acetoxy metabolite, is the primary agent of DNA damage. It readily attacks nucleophilic sites on DNA bases. Studies on analogous compounds like 3,5-dimethylaniline (B87155) have identified the formation of adducts at several positions, most commonly the C8-position of guanine (B1146940) (dG-C8). nih.govacs.org Adducts with deoxyadenosine (B7792050) (dA) and deoxycytidine (dC) have also been characterized. nih.govacs.org These adducts distort the DNA helix, disrupt DNA replication and transcription, and are the primary cause of the gene mutations that can initiate carcinogenesis. nih.govacs.org
Oxidative Stress and ROS Generation: An alternative mechanism involves the generation of reactive oxygen species (ROS). Metabolites such as hydroxylated anilines (aminophenols) can be oxidized to quinone imines. mdpi.com This process can become a redox cycle, where the quinone imine is reduced back to the aminophenol, generating superoxide (B77818) anions (O₂•⁻) in the process. nih.gov These ROS, including superoxide and hydroxyl radicals (•OH), can cause widespread cellular damage, including single- and double-strand DNA breaks, lipid peroxidation, and protein oxidation, contributing to both cytotoxicity and genotoxicity. nih.govnih.govsigmaaldrich.com
Structure-Activity Relationships in Biological Systems
The biological activity of a substituted aniline is highly dependent on its molecular structure, including the nature, number, and position of its substituents.
Role of N,N-dimethyl Groups: The two methyl groups on the nitrogen atom are key to its identity as a tertiary amine. This structure allows for metabolism via both N-oxidation and N-demethylation, pathways that are central to its bioactivation and detoxification. nih.govacs.org
Influence of the Chlorine Substituent: The chlorine atom at the meta- (3-) position significantly influences the molecule's properties.
Electronic Effects: As an electron-withdrawing group, the chlorine atom reduces the electron density of the aromatic ring and the nitrogen atom. This can affect the molecule's oxidation-reduction potential, thereby influencing the rate at which it is metabolized by CYP enzymes. nih.govacs.org Studies on substituted anilines suggest that the presence of electron-withdrawing substituents can lead to higher toxic effects. nih.gov
Positional Effects: The meta-position of the chlorine atom means it does not sterically hinder the nitrogen atom as an ortho-substituent might. Genotoxicity is considered a general property of aniline derivatives, and substitution at ortho positions does not consistently prevent it. nih.gov
Antibacterial and Antifungal Activity Mechanisms of Analogous Compounds
Antifungal Mechanisms: The primary targets for many antifungal drugs are components of the fungal cell membrane or cell wall. ebsco.com A common mechanism involves the inhibition of ergosterol (B1671047) biosynthesis, a sterol unique and essential to fungal membranes. ebsco.com Halogenated anilines, such as 3,5-dichloroaniline (B42879) and 3,5-dibromoaniline, have demonstrated fungitoxic activity against various fungal species. nih.gov The likely mechanism for such compounds involves disruption of membrane integrity or inhibition of critical cellular enzymes.
Antibacterial Mechanisms: Aniline derivatives can exhibit antibacterial activity through several potential mechanisms. These include non-specific disruption of the bacterial cell membrane, leading to increased permeability and cell lysis. nih.govnih.gov Other mechanisms may involve the inhibition of essential cellular processes like DNA replication or protein synthesis, or the generation of oxidative stress that overwhelms the bacterium's defense systems. jetir.org The ability of the aniline amino group to form hydrogen bonds is thought to be important for its interaction with polar groups on biological targets within the bacterial cell. nih.gov Studies have shown that halogen-substituted aniline derivatives can possess significant antibacterial and antibiofilm properties. researchgate.net
Future Research Directions and Emerging Areas
Development of Green Chemistry Approaches for Synthesis and Derivatization
The synthesis of aromatic amines has traditionally involved methods that are often associated with environmental pollution and low yields. For instance, older chemical reduction processes for producing related compounds like 3-chloro-4-methylaniline (B146341) have been noted for their poor quality, low yield, and significant environmental impact, which restricts the sustainable development of the industry. google.com
Future research is focused on developing "green" chemistry approaches that prioritize waste reduction, energy efficiency, and the use of less hazardous substances. A key area of development is the replacement of traditional chemical reduction methods with liquid-phase catalytic hydrogenation. google.com This process uses hydrogen gas and a metal catalyst to achieve the desired reduction, representing a more sustainable and efficient synthesis technology. google.com For the synthesis of the parent compound, N,N-dimethylaniline, greener routes are also being explored, such as using dimethyl carbonate as a methylating agent or developing one-pot syntheses from nitrobenzene (B124822) and methanol (B129727), where methanol can act as a hydrogen source, alkylating agent, and solvent simultaneously. researchgate.netresearchgate.net
Furthermore, advancements in derivatization techniques, often used for analytical purposes, can also be guided by green chemistry principles. nih.gov This involves minimizing solvent use and employing reagents that are less toxic and more efficient.
Table 1: Comparison of Synthesis Methods for Chloroanilines
| Method | Reagents/Process | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Chemical Reduction | Iron powder or sodium sulfide | Inexpensive reagents | Low yield, poor quality, high environmental pollution google.com |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, Raney Nickel) | High selectivity, higher yield, cleaner process google.com | Higher initial catalyst cost, potential for dehalogenation side reactions |
| Green Methylation (for N,N-dimethyl group) | Dimethyl Carbonate (DMC) | Non-toxic, biodegradable reagent | May require higher temperatures and pressures researchgate.net |
This table provides an interactive overview of different synthesis approaches relevant to the production of 3-Chloro-N,N-dimethylaniline and related compounds.
Exploration of Novel Catalytic Applications in Organic Transformations
While this compound is a valuable intermediate, its potential as a catalyst or a key reactant in novel organic transformations is an emerging area of interest. The parent compound, N,N-dimethylaniline, is a well-known promoter for the curing of polyester (B1180765) and vinyl ester resins and serves as a precursor to important triarylmethane dyes like malachite green. wikipedia.org
Research indicates that this compound can be used as a reactant to produce other complex molecules. For example, it is a precursor in the synthesis of 3-(3-dimethylamino-phenyl)-acrylic acid butyl ester. chemicalbook.comfishersci.ca This reaction demonstrates its utility as a building block in organic synthesis.
Future exploration will likely focus on harnessing the electronic effects of the chlorine atom and the dimethylamino group to facilitate or direct new types of chemical reactions. This could include its use in developing new polymerization catalysts, directing groups in complex syntheses, or as a scaffold for creating novel ligands for transition metal catalysis. The investigation into inexpensive heterogeneous copper nanoparticle catalysts for N-methylation reactions also opens avenues for using such catalysts in reactions involving this compound. researchgate.net
Integration of Advanced Computational Methodologies for Predictive Chemistry
Advanced computational methodologies are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and potential toxicity without the need for extensive laboratory experiments. For a compound like this compound, these tools can accelerate research and development significantly.
Computational chemistry can be used to predict various physicochemical properties. For instance, predicted data such as the octanol/water partition coefficient (XLogP3) and topological polar surface area are readily available. guidechem.com More advanced calculations can determine properties like the predicted Collision Cross Section (CCS) for different adducts, which is valuable in mass spectrometry analysis. uni.lu
Furthermore, machine learning and quantum chemistry models are being developed to predict the outcomes of chemical reactions. These models can assess the feasibility of a proposed synthesis route or predict the products of reactions under different conditions. nih.gov Such predictive models are being applied to reactions like Suzuki couplings involving chloro-aromatic compounds, which is relevant to the reactivity of this compound. nih.gov In the realm of toxicology, predictive models are also used to estimate the environmental toxicity of compounds, helping to identify potential risks early in the development process. researchgate.net
Table 2: Computationally Predicted Properties of this compound
| Property | Predicted Value | Method/Source |
|---|---|---|
| Molecular Formula | C₈H₁₀ClN | - |
| Molecular Weight | 155.625 g/mol | - nist.gov |
| XLogP3-AA | 155.0501770 | Guidechem guidechem.com |
| Topological Polar Surface Area | 3.2 Ų | Guidechem guidechem.com |
| Predicted CCS ([M+H]⁺) | 129.2 Ų | CCSbase uni.lu |
| pKa | 3.83 (at 20°C) | Guidechem guidechem.com |
This interactive table summarizes key properties of this compound derived from computational predictions.
Discovery of New Bioactive Derivatives and Mechanistic Elucidation of Their Efficacy
The modification of existing chemical structures is a cornerstone of drug discovery. This compound provides a chemical scaffold that can be derivatized to create novel compounds with potential biological activity. The presence of the chloro- and dimethylamino- groups on the aniline (B41778) ring offers multiple sites for chemical modification.
A significant body of research exists on the bioactivity of related heterocyclic compounds. For example, 3-chloro monocyclic β-lactams (azetidinones) have been shown to possess powerful antibacterial, antimicrobial, anti-inflammatory, and anticonvulsant activity. mdpi.com This demonstrates that the inclusion of a chloro-substituted aromatic amine framework can be a viable strategy in the design of new therapeutic agents.
Future research will likely involve the synthesis of a library of derivatives of this compound and subsequent screening for various biological activities. This could lead to the discovery of new lead compounds for pharmaceuticals or agrochemicals. A crucial part of this research will be the mechanistic elucidation of their efficacy, using a combination of experimental and computational techniques to understand how these new molecules interact with biological targets at a molecular level.
Comprehensive Environmental Risk Assessment and Remediation Strategies for Aromatic Amines
As with many synthetic aromatic compounds, a thorough understanding of the environmental fate and impact of this compound is essential. Aromatic amines, including chlorinated anilines, can pose a threat to aquatic ecosystems. nih.gov Their persistence and potential for long-range transport necessitate stringent regulation and management to prevent their release into water bodies. nih.gov
A comprehensive environmental risk assessment is crucial for establishing policies that may restrict usage and environmental diffusion. nih.gov Such assessments involve deriving environmental risk limits (ERLs), such as the Maximum Permissible Concentration (MPC) and Negligible Concentration (NC), for surface water. rivm.nl For the related compound 3-chloroaniline (B41212), these limits have been scientifically derived based on ecotoxicological and physicochemical data. rivm.nl
In cases of environmental contamination, effective remediation strategies are required. Research is ongoing into advanced wastewater treatment processes for the removal of aromatic amines. Promising methods include Electro-Fenton® and peroxy-coagulation processes, as well as the use of sequencing batch reactors and zero-valent iron coupled with hydrogen peroxide. nih.gov These strategies aim to reduce the concentration of aromatic amines in industrial effluents, thereby mitigating their impact on the environment. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 6848-13-1 | C₈H₁₀ClN |
| 3-chloro-4-methylaniline | 95-74-9 | C₇H₈ClN |
| Aniline | 62-53-3 | C₆H₇N |
| 2-chloro-4-nitrotoluene | 121-86-8 | C₇H₆ClNO₂ |
| 3-chloro-2-methylaniline | 87-60-5 | C₇H₈ClN |
| N,N-dimethylaniline | 121-69-7 | C₈H₁₁N |
| 3-(3-dimethylamino-phenyl)-acrylic acid butyl ester | Not readily available | C₁₅H₂₁NO₂ |
| Malachite green | 569-64-2 | C₂₃H₂₅ClN₂ |
| Crystal violet | 548-62-9 | C₂₅H₃₀ClN₃ |
| 3-chloroaniline | 108-42-9 | C₆H₆ClN |
| Dimethyl carbonate | 616-38-6 | C₃H₆O₃ |
| Nitrobenzene | 98-95-3 | C₆H₅NO₂ |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-Chloro-N,N-dimethylaniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive methylation of 3-chloroaniline using paraformaldehyde and NaBH3CN in acetic acid (AcOH) under reflux, followed by neutralization with ice-cold NaOH . Alternative methods include Pt/C-catalyzed methylation with formic acid and PhSiH3 in toluene, achieving 93% yield . Key variables include stoichiometry (e.g., 10 equiv paraformaldehyde) and purification via flash chromatography (SiO2, hexanes/EtOAc gradients) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key signals include:
- ¹H NMR : δ 7.14 (t, J = 8.3 Hz, 1H), 6.60–6.82 (m, 2H), 2.95 (s, 6H for N(CH3)2) .
- ¹³C NMR : Peaks at δ 150.4 (C-N), 133.9 (C-Cl), and 39.4 (N-CH3) .
High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+ = 156.0580) .
Q. What is the directing effect of the N,N-dimethylamino group in electrophilic substitution reactions?
- Methodological Answer : The N,N-dimethylamino group is strongly para-directing due to its electron-donating resonance effects. For example, iodination of N,N-dimethylaniline yields meta- and para-substituted products, with meta selectivity enhanced under sodium-mediated zincation conditions . Competitive pathways (e.g., steric hindrance, base coordination) can alter regioselectivity, as seen in rearranged products like p-benzyl derivatives .
Advanced Research Questions
Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions?
- Methodological Answer : The chlorine substituent enables Suzuki-Miyaura and Buchwald-Hartwig couplings. For example, Ni-catalyzed thiolation with adamantanethiol achieves 96% yield using 1.1 equiv thiol, 1.0 mmol substrate, and hexanes/EtOAc gradients for purification . Pd/S,O-ligand systems can facilitate para-selective C–H olefination, though competing side reactions (e.g., dehalogenation) require careful ligand selection .
Q. What toxicological data are available for this compound, and how should handling protocols be designed?
- Methodological Answer : While specific data on this compound are limited, its parent compound (N,N-dimethylaniline) shows limited carcinogenicity in rodents (e.g., splenic sarcomas in rats) . Metabolism involves N-demethylation and ring hydroxylation. Researchers should use gloveboxes for synthesis, monitor for genotoxicity (e.g., chromosomal aberrations in vitro), and adhere to OSHA guidelines for aromatic amines .
Q. What analytical techniques are recommended for identifying byproducts in reactions involving this compound?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with Carbowax 20M-KOH columns resolves isomers like o-/p-benzyl derivatives . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies chlorinated byproducts. For non-volatile species, ¹H NMR tracking of reaction aliquots can detect intermediates (e.g., N-oxide formation) .
Q. How can contradictions in reported reaction outcomes (e.g., yields, regioselectivity) be resolved?
- Methodological Answer : Discrepancies often arise from subtle differences in catalysts or bases. For example:
- Low yields in chlorination : Sodium hypochlorite may produce byproducts (e.g., 17% 4-chloro isomer) due to competing ring chlorination .
- Regioselectivity shifts : Use of NaN(SiMe3)2 vs. KOtBu alters deprotonation pathways, favoring ortho or meta products .
Systematic parameter screening (e.g., solvent polarity, temperature) and DFT calculations (e.g., transition-state energies) can clarify mechanistic drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
